3,3-diMethyl-1-(p-tolylsulfinyl)-butane
Description
3,3-Dimethyl-1-(p-tolylsulfinyl)-butane is a chiral organosulfur compound characterized by a butane backbone with two methyl groups at the 3-position and a p-tolylsulfinyl group (-SO-C₆H₄-CH₃) at the 1-position. The p-tolyl substituent (methyl-substituted phenyl) enhances steric bulk and may influence solubility and reactivity in organic reactions. While direct data on this compound’s synthesis or applications are absent in the provided evidence, comparisons with structurally related compounds (e.g., sulfoxides, thioethers, and aryl-substituted alkanes) can be drawn to infer its properties and behavior.
Properties
CAS No. |
19519-68-7 |
|---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.3623 |
Synonyms |
3,3-diMethyl-1-(p-tolylsulfinyl)-butane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Dimethyl-1-(methylthio)-2-butanone O-methylcarbamoyloxime ()
- Molecular Formula : C₉H₁₈N₂O₂S
- Molecular Weight : 218.00 g/mol
- Functional Groups : Methylthio (-SMe), carbamoyloxime (-N-O-C(=O)-NMe).
- Key Properties : Melting point = 135–137.5°C; solid state.
- The carbamoyloxime moiety suggests pesticidal activity (cf. ), whereas the sulfinyl group in the target compound may favor applications in stereoselective synthesis. The higher melting point here likely arises from intermolecular hydrogen bonding via the carbamoyloxime group, which is absent in the sulfinyl compound.
1-(4-Methylphenyl)butane-1,3-dione ()
- Synonyms: 4-Methylbenzoylacetone.
- Functional Groups : Diketone (two ketone groups), p-tolyl substituent.
- Key Properties : Liquid at room temperature (inferred from similar diketones).
- Comparison: The diketone structure enables keto-enol tautomerism, a reactivity absent in the sulfinyl compound. The sulfinyl group’s chirality contrasts with the planar sp²-hybridized carbonyl carbons in the diketone, leading to divergent stereochemical applications. The p-tolyl group in both compounds may impart similar solubility trends in aromatic solvents.
N3-(4-(Methylthio)phenyl)-1-(p-tolyl)butane-1,3-diamine ()
- Molecular Weight : 269.20 g/mol (HR-MS data).
- Functional Groups : Diamine (-NH₂), methylthiophenyl (-S-C₆H₄-CH₃), p-tolyl.
- Key Properties : Markovnikov/anti-Markovnikov product ratio = 8.4:1; isolated as a liquid.
- Comparison :
- The diamine’s basicity and hydrogen-bonding capacity differ significantly from the sulfinyl compound’s sulfoxide-driven polarity.
- The methylthio group’s sulfur is less oxidized than the sulfinyl group, reducing its electrophilicity.
Bitertanol ()
- Molecular Formula : C₂₀H₂₃N₃O₂ (inferred from structure).
- Functional Groups : Triazole ring, biphenylyloxy group.
- Comparison: The triazole ring in Bitertanol confers fungicidal activity (), whereas the sulfinyl group in the target compound lacks such bioactivity unless integrated into a larger pharmacophore. The biphenylyloxy group’s bulkiness contrasts with the p-tolylsulfinyl group’s moderate steric demand.
(3R)-1,3-Diphenylbutane ()
- Molecular Formula : C₁₆H₁₈
- Molecular Weight : 210.32 g/mol.
- Functional Groups : Phenyl groups, hydrocarbon backbone.
- Comparison :
- The absence of polar groups makes this compound highly hydrophobic, unlike the sulfinyl-containing target compound.
- Chirality in the target compound (from sulfinyl) contrasts with the hydrocarbon’s lack of stereochemical complexity.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Polarity and Reactivity : The sulfinyl group in the target compound enhances polarity compared to thioethers (e.g., ) and hydrocarbons (), making it suitable for reactions requiring chiral induction or polar intermediates.
- Biological Activity: Compounds with heterocycles (e.g., triazole in Bitertanol) exhibit pesticidal properties, while sulfinyl derivatives may lack inherent bioactivity unless functionalized further.
Notes
- The sulfinyl group’s chirality and oxidation state distinguish it from sulfur-containing analogs like thioethers and sulfonates.
- Further experimental studies are required to confirm the compound’s physical properties (e.g., melting point, solubility) and synthetic utility.
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